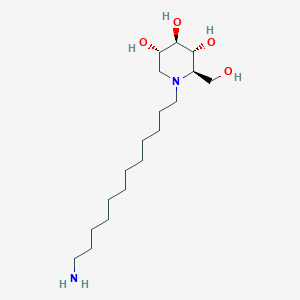
N-(12-Aminododecyl)deoxynojirimycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(12-Aminododecyl)deoxynojirimycin is a synthetic derivative of deoxynojirimycin, a naturally occurring iminosugar. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a 12-aminododecyl chain attached to the deoxynojirimycin molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(12-Aminododecyl)deoxynojirimycin typically involves the reaction of deoxynojirimycin with a 12-aminododecyl group. The reaction conditions often include the use of solvents such as DMSO or methanol and may require specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation processes. This method leverages the ability of certain microorganisms to produce deoxynojirimycin, which can then be chemically modified to introduce the 12-aminododecyl group .
Análisis De Reacciones Químicas
Types of Reactions
N-(12-Aminododecyl)deoxynojirimycin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but often include specific temperatures, pH levels, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-(12-Aminododecyl)deoxynojirimycin has a wide range of scientific research applications, including:
Chemistry: It is used as a glycosidase inhibitor in various chemical reactions and studies.
Biology: The compound is used to study the effects of glycosidase inhibition on biological processes.
Industry: The compound is used in the production of bioactive molecules and as a research tool in various industrial applications.
Mecanismo De Acción
N-(12-Aminododecyl)deoxynojirimycin exerts its effects by inhibiting glycosidases, enzymes that play a crucial role in the hydrolysis of glycosidic bonds in carbohydrates. By inhibiting these enzymes, the compound can delay the breakdown of carbohydrates, leading to various physiological effects. The molecular targets of this compound include alpha-glucosidase and other glycosidases involved in carbohydrate metabolism .
Comparación Con Compuestos Similares
Similar Compounds
1-Deoxynojirimycin: A naturally occurring iminosugar with similar glycosidase inhibitory properties.
1-Deoxymannojirimycin: Another iminosugar with antiviral and glycosidase inhibitory properties.
Uniqueness
N-(12-Aminododecyl)deoxynojirimycin is unique due to the presence of the 12-aminododecyl chain, which enhances its solubility and potentially its biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C18H38N2O4 |
|---|---|
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S)-1-(12-aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C18H38N2O4/c19-11-9-7-5-3-1-2-4-6-8-10-12-20-13-16(22)18(24)17(23)15(20)14-21/h15-18,21-24H,1-14,19H2/t15-,16+,17-,18-/m1/s1 |
Clave InChI |
XUKDCKJRAWVROB-XMTFNYHQSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@@H]([C@H](N1CCCCCCCCCCCCN)CO)O)O)O |
SMILES canónico |
C1C(C(C(C(N1CCCCCCCCCCCCN)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;(2Z)-6-methyl-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoate](/img/structure/B13839202.png)
![[(R)-Phenylmethylene]-1-thio-phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-a-D-mannopyranoside](/img/structure/B13839204.png)


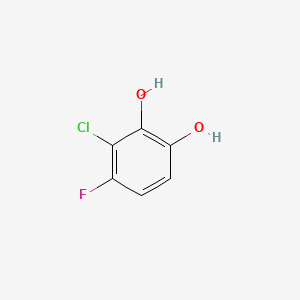
![(3beta,23beta)-14,15,16,17-Tetradehydroveratraman-3,23-diol hydrochloride;(2S,3R,5S)-2-[(1S)-1-[(3S,6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol hydrochloride](/img/structure/B13839239.png)
![N,N-diethylethanamine;[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839250.png)
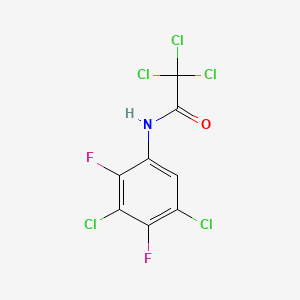
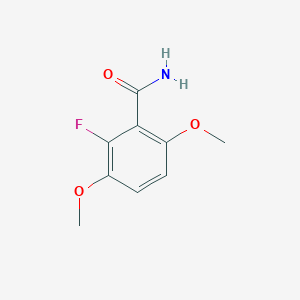
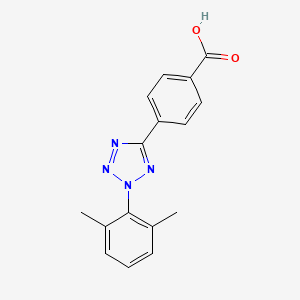
![(2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid](/img/structure/B13839268.png)
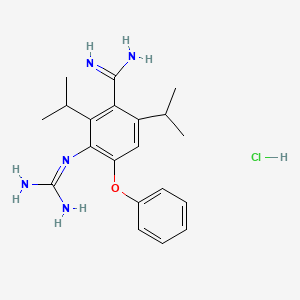
![(3ss)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-ol](/img/structure/B13839288.png)
